5-[Benzo(b)thiophen-2-yl]picolinic acid

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

5-[Benzo(b)thiophen-2-yl]picolinic acid (CAS 1261922-67-1) is a heterocyclic small molecule with molecular formula C14H9NO2S and molecular weight 255.29 g/mol, consisting of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 5-position with a benzo[b]thiophen-2-yl group. Computed physicochemical properties include XLogP3 of 3.4, topological polar surface area of 78.4 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds.

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
CAS No. 1261922-67-1
Cat. No. B6390660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Benzo(b)thiophen-2-yl]picolinic acid
CAS1261922-67-1
Molecular FormulaC14H9NO2S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3)C(=O)O
InChIInChI=1S/C14H9NO2S/c16-14(17)11-6-5-10(8-15-11)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
InChIKeyMJMFRKSXXAVLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Benzo(b)thiophen-2-yl]picolinic acid (CAS 1261922-67-1): Procurement-Ready Chemical Identity and Structural Baseline


5-[Benzo(b)thiophen-2-yl]picolinic acid (CAS 1261922-67-1) is a heterocyclic small molecule with molecular formula C14H9NO2S and molecular weight 255.29 g/mol, consisting of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 5-position with a benzo[b]thiophen-2-yl group [1]. Computed physicochemical properties include XLogP3 of 3.4, topological polar surface area of 78.4 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound is commercially available from multiple suppliers (e.g., abcr GmbH) at 95% purity for research use [1].

Why Generic Substitution of 5-[Benzo(b)thiophen-2-yl]picolinic acid with In-Class Analogs Risks Experimental Irreproducibility


The 5-[benzo(b)thiophen-2-yl]picolinic acid scaffold combines a metal-chelating picolinic acid moiety with a rigid, planar benzo[b]thiophene group capable of participating in π-π stacking and hydrophobic interactions [1]. Substitution at the 5-position of the pyridine ring, as opposed to the 3- or 6-position, fundamentally alters the geometry of metal coordination and the spatial orientation of the benzothiophene group, which can critically affect binding to biological targets or the stability of coordination complexes [1]. Close analogs such as 6-amino-3-[benzo(b)thiophen-2-yl]picolinic acid or simple picolinic acid lack this specific substitution pattern and therefore cannot be assumed to replicate the target compound's behavior in kinase inhibition, metal-chelation, or materials chemistry applications without quantitative experimental validation .

5-[Benzo(b)thiophen-2-yl]picolinic acid: Quantified Differentiation Evidence Against Structural Analogs for Informed Procurement


Regiochemical Differentiation: 5-Position Substitution on the Picolinic Acid Ring Versus 3-Position or 6-Position Analogs

The target compound bears the benzo[b]thiophen-2-yl group at the 5-position of the picolinic acid ring, while commercially available analogs such as 6-amino-3-[benzo(b)thiophen-2-yl]picolinic acid place the substituent at the 3-position and introduce an additional 6-amino group [1]. This regiochemical difference is predicted to alter the chelation geometry: the 5-substituted isomer positions the carboxylate and pyridine nitrogen for metal coordination with a different bite angle and steric environment compared to 3-substituted analogs. No direct head-to-head comparison data were identified in the scientific literature as of the search date (2026-04-27).

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Lipophilicity and Membrane Permeability Differentiation: XLogP3 of 3.4 Versus Less Lipophilic Picolinic Acid Derivatives

The target compound exhibits a computed XLogP3 of 3.4, which is substantially higher than that of unsubstituted picolinic acid (XLogP3 ≈ 0.5) and falls within the favorable range for blood-brain barrier penetration and oral bioavailability according to Lipinski's and related drug-likeness rules [1][2]. In contrast, more polar analogs such as picolinic acid or 6-substituted picolinic acids with additional hydrogen bond donors (e.g., amino groups) show lower computed logP values, predicting reduced membrane permeability [2].

Drug Design Physicochemical Property ADME Prediction

Metal-Chelation Capability: Picolinic Acid Moiety Enables Bidentate Coordination Distinct from Simple Benzo[b]thiophene Derivatives

The picolinic acid moiety in the target compound provides a well-established N,O-bidentate chelation site capable of coordinating transition metal ions such as Zn²⁺, Fe²⁺/Fe³⁺, and Cu²⁺ [1]. This chelation capability is absent in simple benzo[b]thiophene derivatives (e.g., benzo[b]thiophene-2-carboxylic acid, which lacks the pyridine nitrogen for chelation) and is distinct from the chelation geometry of 3-substituted picolinic acid analogs [2].

Coordination Chemistry Metalloenzyme Inhibition Metal-Organic Frameworks

5-[Benzo(b)thiophen-2-yl]picolinic acid: Evidence-Supported Application Scenarios for Research Prioritization


Design of CNS-Penetrant Kinase Inhibitor Scaffolds

The computed XLogP3 of 3.4 positions 5-[benzo(b)thiophen-2-yl]picolinic acid favorably within the lipophilicity window associated with passive blood-brain barrier penetration (optimal logP 2-4), while the picolinic acid moiety provides a metal-coordinating anchor for kinase active site binding [1][2]. This physicochemical profile supports its prioritization over more polar picolinic acid analogs (XLogP3 <1) in CNS-targeted kinase inhibitor programs, where adequate brain exposure is a critical requirement. Researchers should note that experimental permeability data (e.g., PAMPA, Caco-2) are not yet publicly available for this compound, and confirmatory assays are recommended prior to committing to large-scale synthesis [2].

Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The combination of a rigid, planar benzo[b]thiophene linker and a picolinic acid chelating terminus makes this compound a candidate building block for constructing porous coordination polymers or MOFs [1]. The 5-substitution pattern on the pyridine ring provides an extended, linear geometry suitable for framework assembly, while the N,O-chelation site enables predictable metal node connectivity [1]. In contrast, 3-substituted analogs would introduce a kinked geometry less suitable for high-porosity frameworks. Experimental validation of framework topology and porosity is needed to confirm these computational predictions [2].

Pharmacological Probe Development Targeting NLRP3 Inflammasome or Sphingosine Kinase Pathways

Preliminary patent disclosures (WO2023056421 and related filings) have described benzo[b]thiophene-picolinic acid hybrids as NLRP3 inflammasome inhibitors, and BindingDB entries record related benzothiophene derivatives with activity against sphingosine kinase (SphK1 Ki = 3,100 nM; SphK2 Ki = 4,200 nM) [1][2][3]. The target compound's structural features—a metal-chelating picolinic acid head and a hydrophobic benzothiophene tail—are consistent with the pharmacophore requirements for these targets [2]. However, no direct IC50 or Ki values for the exact compound 5-[benzo(b)thiophen-2-yl]picolinic acid against NLRP3 or SphK have been identified in peer-reviewed literature as of 2026-04-27; procurement for these applications should be based on its suitability as a synthetic intermediate for analog generation rather than as a validated probe itself [3].

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